molecular formula C21H27N3O6S2 B254048 N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

Cat. No. B254048
M. Wt: 481.6 g/mol
InChI Key: UGPXWKXKZZITHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide, also known as DEAB, is a chemical compound that has been widely studied in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of many drugs and toxins. DEAB has been used in various applications, including cancer research, stem cell research, and drug discovery.

Mechanism of Action

N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide inhibits ALDH by binding to the enzyme's active site and preventing the oxidation of aldehydes. This leads to the accumulation of toxic metabolites, which can induce cell death in cancer cells. N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to be a potent inhibitor of ALDH, with an IC50 value of 0.3 μM.
Biochemical and Physiological Effects
N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by inhibiting ALDH. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been used to study the role of ALDH in stem cell differentiation and self-renewal.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and specific inhibitor of ALDH, making it an attractive tool for studying the role of ALDH in various biological processes. However, N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide also has some limitations. It can be toxic to cells at high concentrations, and its effects on other enzymes and pathways are not well understood.

Future Directions

There are several future directions for research on N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide. One area of interest is the development of N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide-based therapies for cancer. N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to be effective in inducing apoptosis in cancer cells, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the role of ALDH in stem cell differentiation and self-renewal. N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been used to study this process, and further research is needed to fully understand the mechanisms involved. Finally, there is a need for more research on the biochemical and physiological effects of N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide, particularly its effects on other enzymes and pathways.

Synthesis Methods

N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide can be synthesized using several methods. One of the most common methods involves the reaction of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide with N,N-dimethylethanolamine and 4-ethoxybenzaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been extensively studied in scientific research due to its inhibitory effect on ALDH. ALDH is a family of enzymes that are involved in the oxidation of aldehydes and plays a crucial role in the detoxification of many drugs and toxins. Inhibition of ALDH by N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide can lead to the accumulation of toxic metabolites, making it an attractive target for cancer therapy.

properties

Product Name

N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

Molecular Formula

C21H27N3O6S2

Molecular Weight

481.6 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(4-ethoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C21H27N3O6S2/c1-4-30-18-9-5-16(6-10-18)20(23(2)3)15-22-32(28,29)19-11-7-17(8-12-19)24-21(25)13-14-31(24,26)27/h5-12,20,22H,4,13-15H2,1-3H3

InChI Key

UGPXWKXKZZITHF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O)N(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O)N(C)C

Origin of Product

United States

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